Lipophilicity (XLogP3) Advantage Over the Non-Fluorinated Parent Analog
The 3-(trifluoromethyl)phenyl substituent raises the computed logP by approximately 2.4 units relative to N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)acetamide (CAS 39884-12-3), which lacks this aromatic ring [1][2]. Higher lipophilicity correlates with enhanced passive membrane permeability and is a critical parameter when selecting scaffold intermediates for central nervous system or intracellular targets [1].
Comparator: 1.1
Δ = +2.4
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.5 (PubChem XLogP3-AA) |
| Comparator Or Baseline | N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)acetamide: 1.1 (PubChem XLogP3-AA) |
| Quantified Difference | ΔXLogP3 = +2.4 |
| Conditions | Computed by XLogP3 algorithm (PubChem); standardized molecular descriptor |
Why This Matters
A logP difference of this magnitude can determine whether a compound crosses biological membranes, directly influencing hit-to-lead prioritization and assay design.
- [1] PubChem Compound Summary for CID 91664271. https://pubchem.ncbi.nlm.nih.gov/compound/91664271. View Source
- [2] PubChem Compound Summary for CID 295643. https://pubchem.ncbi.nlm.nih.gov/compound/295643. View Source
